C.I.Reactive Red 39
Description
Historical Development of Reactive Dyes
The historical trajectory of reactive dyes encompasses nearly a century of scientific innovation, beginning with preliminary investigations in the late 1800s that laid the groundwork for the revolutionary fiber-reactive dyeing technology that would emerge in the mid-twentieth century. These early experiments involved both adding functionalized dyes to substrates and activating substrates before dye fixation, though commercial success remained elusive until the 1950s. The foundational work conducted by Ciba in the 1920s represented a crucial developmental phase, as researchers began studying melamine dyes and discovered that these compounds exhibited superior performance compared to direct dyes, particularly exemplified by Chloramine Fast Blue 8G.
The pivotal breakthrough occurred in 1923 when Ciba discovered that acid-chlorotriazine dyes could effectively dye wool while achieving high wet fastness, leading to the invention of Ciba Lambrill-type dyes in 1953. Simultaneously, Hirst produced Remalan in 1952, a reactive dye for wool based on vinyl sulfone group studies, though neither of these early formulations achieved significant commercial success initially. The true commercial breakthrough arrived in 1956 when Buneimen successfully produced the first reactive dye Procion for cotton, which represented the dichlorotriazine dye system that would become foundational to the industry.
The subsequent developmental phases witnessed rapid technological advancement, with Benemen developing another monochlorotriazine reactive dye, Procion H, in 1957. The following year marked another significant milestone when Hearst successfully applied vinylsulfone-based reactive dyes to cellulose fibers, introducing the Remazol dye series that would become commercially significant. The pioneering work of Rattee and Stephens at Imperial Chemical Industries proved particularly influential in popularizing chlorotriazines as linkers between substrates and chromophores, establishing the chemical foundation upon which compounds like Color Index Reactive Red 39 would be developed.
The evolution continued through the 1960s and 1970s with innovations including trichloropyrimidine reactive dyes introduced by Sandoz and Cargill in 1959, followed by the development of reactive difluorochloropyrimidine dyes with improved performance characteristics in 1971. The introduction of dual reactive group dyes in 1972, exemplified by Procion HE, represented a significant advancement in reactivity with cotton fiber and fixation rates. These technological progressions established the chemical and technical framework within which Color Index Reactive Red 39 operates as a modern reactive dye compound.
Classification and Nomenclature Systems
The classification of Color Index Reactive Red 39 within the broader reactive dye taxonomy reflects a sophisticated dual nomenclature system that encompasses both application-based and chemical structure-based categorization schemes. The compound operates within the Colour Index Generic Name system, which serves as the primary descriptor commonly used in industrial discussions and is designed for ease of memorization and practical application. This system relates directly to the application process and positions Color Index Reactive Red 39 within the reactive dye class, specifically indicating its capacity for chemical reaction with fiber substrates.
The Colour Index Constitution Number system provides the chemical structure-related classification for Color Index Reactive Red 39, offering a more technical designation that reflects the compound's molecular architecture and reactive mechanisms. This dual classification approach ensures comprehensive identification that serves both practical industrial applications and scientific research requirements. The compound falls specifically within the reactive azo dye classification, characterized by its azo chromophore system combined with reactive groups that enable covalent bond formation with textile fibers.
Within the reactive dye classification hierarchy, Color Index Reactive Red 39 can be categorized according to multiple classification schemes that reflect different aspects of its chemical and application properties. Based on reactive group classification, the compound incorporates dichlorotriazine derivatives as its primary reactive system, positioning it within the triazine-based reactive dye category. This classification scheme recognizes the fundamental chemical mechanism by which the dye achieves fiber fixation through nucleophilic substitution reactions.
The temperature-based classification system further categorizes Color Index Reactive Red 39 according to its optimal application conditions, reflecting the relationship between molecular reactivity and processing parameters. The compound's reactivity characteristics place it within specific temperature ranges for optimal fixation, typically requiring controlled alkaline conditions at temperatures between 60-80 degrees Celsius for effective covalent bond formation with cellulose substrates. The reactivity-based classification system acknowledges the compound's position within the spectrum of reactive dye performance characteristics, from highly reactive systems requiring careful alkali addition control to more stable formulations suitable for various application methods.
Chemical Identity and Registration Parameters
Color Index Reactive Red 39 maintains official registration under Chemical Abstracts Service number 12226-16-3, establishing its definitive chemical identity within international chemical databases and regulatory frameworks. This registration number serves as the primary identifier for the compound across scientific literature, commercial applications, and regulatory documentation, ensuring consistent identification regardless of trade names or commercial designations. The molecular composition of Color Index Reactive Red 39 typically incorporates chlorine, nitrogen, oxygen, and sulfur atoms within its structure, reflecting the complex molecular architecture characteristic of reactive azo dye systems.
The synthesis methodology for Color Index Reactive Red 39 follows established protocols for reactive azo dye production, involving the diazotization of aromatic amines followed by coupling reactions with appropriate coupling agents. This synthetic approach enables the incorporation of dichlorotriazine derivatives that serve as reactive intermediates, enhancing the compound's affinity for cellulose fibers through the formation of covalent bonds. The resulting molecular structure exhibits the characteristic properties of reactive azo dyes, including bright coloration and excellent wash fastness characteristics that define this chemical category.
The chemical reactivity profile of Color Index Reactive Red 39 centers on its capacity for nucleophilic substitution reactions with hydroxyl groups present on cellulose substrates. This reactivity mechanism enables the formation of covalent dye-fiber bonds under alkaline conditions, typically requiring pH values between 9-11 for optimal performance. The reaction kinetics are influenced by temperature parameters, with optimal fixation occurring at temperatures ranging from 60-80 degrees Celsius, reflecting the balance between molecular mobility and chemical reactivity required for effective dye-fiber bond formation.
The stability characteristics of Color Index Reactive Red 39 reflect its position within the reactive dye spectrum, exhibiting controlled reactivity that enables practical application while maintaining sufficient stability for commercial handling and storage. The compound demonstrates the capacity for controlled hydrolysis under specific conditions, a characteristic that requires careful management during application processes to achieve optimal fixation efficiency while minimizing unproductive dye loss.
Properties
CAS No. |
12226-16-3 |
|---|---|
Molecular Formula |
C8H19NO |
Synonyms |
C.I.Reactive Red 39 |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Reactive Dyes
Table 2: Degradation and Environmental Impact
*Advanced Oxidation Processes (AOPs) include UV/H₂O₂, Fenton, and ozonation.
Research Findings
- Reactivity and Stability : Halogen-based reactive groups (e.g., α-bromoacrylamide in Red 83/39) exhibit higher hydrolysis resistance than triazine groups, enabling efficient fixation under acidic conditions .
- Environmental Impact: Azo chromophores in dyes like Reactive Yellow 39 are prone to microbial degradation, releasing aromatic amines, whereas anthraquinone derivatives (e.g., Red 83) show slower degradation but higher toxicity .
- Performance in Blends : Mixing Red 39 with Yellow 39 or Blue 39 could achieve broader color ranges but may require pH adjustments due to differing reactive group requirements .
Q & A
Basic Research Questions
Q. What are the key methodological considerations for synthesizing and characterizing C.I. Reactive Red 39?
- Answer : Synthesis should follow protocols ensuring reproducibility, including precise stoichiometric ratios, pH control during diazotization/coupling reactions, and purification via recrystallization or column chromatography. Characterization requires UV-Vis spectroscopy (to confirm λmax), FT-IR (to identify reactive sulfonic acid groups), and HPLC-MS for purity assessment (>95% recommended). Structural confirmation via <sup>1</sup>H/<sup>13</sup>C NMR is critical for novel derivatives. Experimental details must be documented rigorously to enable replication .
Q. How can researchers validate the stability of C.I. Reactive Red 39 under varying environmental conditions?
- Answer : Stability studies should include accelerated aging tests under controlled temperature, humidity, and UV exposure. Use spectrophotometric quantification to monitor dye degradation kinetics. For textile applications, evaluate wash-fastness using ISO 105-C06 standards. Statistical analysis (e.g., ANOVA) should compare degradation rates across conditions, with triplicate trials to ensure reliability .
Q. What analytical techniques are most effective for quantifying C.I. Reactive Red 39 in wastewater systems?
- Answer : Employ HPLC-DAD (Diode Array Detection) with reverse-phase C18 columns for separation, validated against certified reference materials. For trace analysis, combine solid-phase extraction (SPE) with LC-MS/MS to achieve ppb-level sensitivity. Calibration curves must cover expected concentration ranges (e.g., 0.1–100 mg/L), with R<sup>2</sup> > 0.98. Report limits of detection (LOD) and quantification (LOQ) to ensure methodological transparency .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported reaction mechanisms of C.I. Reactive Red 39 with cellulose fibers?
- Answer : Use density functional theory (DFT) to model nucleophilic substitution pathways between dye sulfonic groups and cellulose hydroxyls. Compare activation energies of proposed mechanisms (e.g., SN1 vs. SN2) under varying pH conditions. Validate models with experimental kinetic data (e.g., pseudo-second-order adsorption rates). Address discrepancies by refining solvation models or incorporating entropy effects .
Q. What methodologies address conflicting data on the ecotoxicological impact of C.I. Reactive Red 39 metabolites?
- Answer : Conduct longitudinal ecotoxicity assays using Daphnia magna or Vibrio fischeri, comparing parent dye and degradation products (e.g., aromatic amines). Apply high-resolution mass spectrometry (HRMS) to identify metabolites, followed by QSAR (Quantitative Structure-Activity Relationship) modeling to predict toxicity. Reconcile contradictions by standardizing test organisms, exposure durations, and metabolite isolation protocols .
Q. How can advanced oxidation processes (AOPs) be optimized for C.I. Reactive Red 39 degradation while minimizing secondary pollution?
- Answer : Design experiments using response surface methodology (RSM) to optimize parameters like H2O2 concentration, UV intensity, and catalyst loading (e.g., TiO2). Monitor intermediate formation via LC-TOF-MS and assess toxicity of treated effluent using bioassays. Compare energy efficiency (e.g., electrical energy per order, EEO) across AOPs to balance efficacy and sustainability .
Q. What frameworks ensure reproducibility in studies investigating C.I. Reactive Red 39’s photodegradation pathways?
- Answer : Adopt the FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Publish full experimental protocols (e.g., light source specifications, quantum yield calculations) in supplementary materials. Use open-source software (e.g., Gaussian for computational studies) and share raw spectral data in repositories like Zenodo. Peer validation through inter-laboratory studies is critical .
Guidelines for Addressing Research Challenges
- Data Contradictions : Apply triangulation by cross-validating results using multiple analytical techniques (e.g., HPLC, NMR, computational models). Document unreported variables (e.g., trace metal ions in wastewater) that may influence outcomes .
- Experimental Design : Use factorial designs to isolate variables (e.g., pH, temperature) and identify interactions. Pre-register hypotheses and protocols to mitigate bias .
- Ethical Reporting : Disclose funding sources, conflicts of interest, and data availability statements. Cite primary literature to avoid redundant claims .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
